N,N-bis(benzenesulfonylmethyl)-2-fluoro-5-nitroaniline
Overview
Description
N,N-bis(benzenesulfonylmethyl)-2-fluoro-5-nitroaniline is a complex organic compound characterized by the presence of benzenesulfonyl groups, a fluorine atom, and a nitro group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(benzenesulfonylmethyl)-2-fluoro-5-nitroaniline typically involves multiple steps. One common approach is the reaction of 2-fluoro-5-nitroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound through nucleophilic substitution, where the amine group of the aniline reacts with the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(benzenesulfonylmethyl)-2-fluoro-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The sulfonyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Strong acids or bases like hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Formation of 2-fluoro-5-aminoaniline.
Substitution: Formation of various substituted aniline derivatives.
Hydrolysis: Formation of benzenesulfonic acid derivatives.
Scientific Research Applications
N,N-bis(benzenesulfonylmethyl)-2-fluoro-5-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N-bis(benzenesulfonylmethyl)-2-fluoro-5-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl groups may also play a role in modulating the compound’s activity by influencing its solubility and stability .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(benzenesulfonylmethyl)-hydroxylamine: Shares similar sulfonyl groups but lacks the fluorine and nitro groups.
Sulfonimidates: Contain sulfur-nitrogen bonds and exhibit similar reactivity patterns
Uniqueness
N,N-bis(benzenesulfonylmethyl)-2-fluoro-5-nitroaniline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N,N-bis(benzenesulfonylmethyl)-2-fluoro-5-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O6S2/c21-19-12-11-16(23(24)25)13-20(19)22(14-30(26,27)17-7-3-1-4-8-17)15-31(28,29)18-9-5-2-6-10-18/h1-13H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROAPRJOYCWPIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CN(CS(=O)(=O)C2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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